molecular formula C8H10ClF3N2S B2940794 6-(Trifluoromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride CAS No. 2137566-94-8

6-(Trifluoromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride

Cat. No.: B2940794
CAS No.: 2137566-94-8
M. Wt: 258.69
InChI Key: ANTDWSFSCRIACN-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. The presence of a trifluoromethyl group and a benzothiazole ring makes it an interesting subject for research in organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of a suitable precursor using reagents like trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as tetrabutylammonium fluoride .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

6-(Trifluoromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-(Trifluoromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.

    Celecoxib: Another trifluoromethyl-containing compound used as an anti-inflammatory drug.

    Trifluoromethyltrimethylsilane: Used in trifluoromethylation reactions.

Uniqueness

What sets 6-(Trifluoromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride apart is its specific combination of a trifluoromethyl group with a benzothiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

6-(trifluoromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2S.ClH/c9-8(10,11)4-1-2-5-6(3-4)14-7(12)13-5;/h4H,1-3H2,(H2,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTDWSFSCRIACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(F)(F)F)SC(=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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